Cas no 2248339-97-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2,5-difluorobenzoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2,5-difluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- 2248339-97-9
- EN300-6515710
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2,5-difluorobenzoate
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- Inchi: 1S/C15H6ClF2NO4/c16-10-6-11(17)9(5-12(10)18)15(22)23-19-13(20)7-3-1-2-4-8(7)14(19)21/h1-6H
- InChI Key: YVQSDMSWVKJJDY-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C=C1F)C(=O)ON1C(C2C=CC=CC=2C1=O)=O)F
Computed Properties
- Exact Mass: 336.9953417g/mol
- Monoisotopic Mass: 336.9953417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 508
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2,5-difluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6515710-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2,5-difluorobenzoate |
2248339-97-9 | 95.0% | 0.05g |
$587.0 | 2025-03-14 | |
| Enamine | EN300-6515710-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2,5-difluorobenzoate |
2248339-97-9 | 95.0% | 0.1g |
$615.0 | 2025-03-14 | |
| Enamine | EN300-6515710-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2,5-difluorobenzoate |
2248339-97-9 | 95.0% | 0.25g |
$642.0 | 2025-03-14 | |
| Enamine | EN300-6515710-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2,5-difluorobenzoate |
2248339-97-9 | 95.0% | 0.5g |
$671.0 | 2025-03-14 | |
| Enamine | EN300-6515710-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2,5-difluorobenzoate |
2248339-97-9 | 95.0% | 1.0g |
$699.0 | 2025-03-14 | |
| Enamine | EN300-6515710-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2,5-difluorobenzoate |
2248339-97-9 | 95.0% | 2.5g |
$1370.0 | 2025-03-14 | |
| Enamine | EN300-6515710-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2,5-difluorobenzoate |
2248339-97-9 | 95.0% | 5.0g |
$2028.0 | 2025-03-14 | |
| Enamine | EN300-6515710-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2,5-difluorobenzoate |
2248339-97-9 | 95.0% | 10.0g |
$3007.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2,5-difluorobenzoate Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2,5-difluorobenzoate
Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2,5-difluorobenzoate (CAS No. 2248339-97-9)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2,5-difluorobenzoate (CAS No. 2248339-97-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the class of isoindole derivatives, which are widely studied for their potential applications in drug discovery and material science. The presence of both chloro and difluoro substituents on the benzoate moiety enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for fluorinated compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2,5-difluorobenzoate has surged, driven by their role in the development of bioactive molecules. Researchers are particularly interested in its potential as a building block for small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs), which are hot topics in modern drug development. The compound's CAS No. 2248339-97-9 is frequently searched in academic databases, reflecting its growing relevance in medicinal chemistry.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2,5-difluorobenzoate involves multi-step reactions, often starting from commercially available phthalimide derivatives. Its crystalline structure and solubility profile have been characterized to ensure reproducibility in laboratory settings. Given the rising interest in sustainable chemistry, efforts are underway to optimize its synthesis using green solvents and catalytic methods, aligning with the industry's push toward environmentally friendly processes.
From an SEO perspective, queries related to "isoindole derivatives applications," "fluorinated benzoate synthesis," and "CAS 2248339-97-9 suppliers" are trending, indicating strong market interest. This compound's versatility also makes it a subject of exploration in material science, particularly for designing organic electronic materials. Its thermal stability and electronic properties are under investigation for potential use in optoelectronic devices.
Safety and handling of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2,5-difluorobenzoate follow standard laboratory protocols, with emphasis on proper ventilation and personal protective equipment (PPE). While not classified as hazardous under normal conditions, its material safety data sheet (MSDS) should always be consulted before use. The compound's storage conditions typically recommend a cool, dry environment to maintain stability.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2,5-difluorobenzoate (CAS No. 2248339-97-9) represents a promising candidate for diverse applications, from pharmaceutical intermediates to advanced materials. Its combination of halogenated and heterocyclic features positions it at the forefront of innovation, addressing key challenges in drug design and functional materials. As research progresses, this compound is expected to play a pivotal role in emerging scientific breakthroughs.
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